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# long-term effects and safety concerns of Cevoglitazar

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Compound of Interest		
Compound Name:	Cevoglitazar	
Cat. No.:	B1668459	Get Quote

# **Cevoglitazar: Technical Support Center**

Disclaimer: **Cevoglitazar** is a dual PPARa/y agonist whose clinical development was discontinued in 2008. As a result, there is a lack of long-term clinical trial data in humans. The information provided here is based on available preclinical studies and data from other drugs in the "glitazar" class. This document is intended for research and informational purposes only and should not be interpreted as clinical guidance.

# Frequently Asked Questions (FAQs)

Q1: What is Cevoglitazar and what is its mechanism of action?

**Cevoglitazar** is an investigational drug that acts as a dual agonist for the peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes.[1] PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[2]

- PPARα activation primarily influences lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglycerides.
- PPARy activation is mainly involved in enhancing insulin sensitivity and promoting glucose uptake.[3]

By activating both receptors, **Cevoglitazar** was developed with the therapeutic goal of simultaneously addressing hyperglycemia and dyslipidemia, which are common in type 2



diabetes.[4]

Q2: Why was the clinical development of **Cevoglitazar** discontinued?

The specific reasons for the discontinuation of **Cevoglitazar**'s development by Novartis in 2008 have not been publicly disclosed. However, it is important to note that several other dual PPARa/y agonists (glitazars) were also halted during clinical development due to safety concerns.[5]

Q3: What are the potential long-term effects and safety concerns associated with the "glitazar" class of drugs?

While specific long-term data for **Cevoglitazar** is unavailable, the "glitazar" class of dual PPARa/y agonists has been associated with a range of adverse effects in clinical trials, leading to the discontinuation of several compounds. Researchers should be aware of these potential class-effects, which include:

- Cardiovascular Risks: Some glitazars have been linked to an increased risk of ischemic events and congestive heart failure.
- Fluid Retention and Edema: A common side effect associated with PPARy activation is fluid retention, which can lead to peripheral edema.
- Weight Gain: PPARy agonists can also induce weight gain.
- Renal Effects: Increases in plasma creatinine have been observed with some dual PPAR agonists.
- Carcinogenicity: Concerns about potential carcinogenicity in rodents have been raised for some compounds in this class.

It is crucial to emphasize that these are general concerns for the drug class, and the specific safety profile of **Cevoglitazar** in humans has not been established.

Q4: What were the key findings from preclinical studies of **Cevoglitazar**?



Preclinical studies in animal models of obesity and insulin resistance provided initial proof-of-concept for **Cevoglitazar**'s dual-action mechanism.

- In leptin-deficient ob/ob mice, **Cevoglitazar** demonstrated a dose-dependent reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and reduced free fatty acids and triglycerides.
- In obese cynomolgus monkeys, treatment with **Cevoglitazar** for four weeks resulted in lowered food intake and body weight in a dose-dependent manner. Additionally, it reduced fasting plasma insulin and, at the highest dose, decreased hemoglobin A1c levels.

These preclinical findings suggested that **Cevoglitazar** had the potential to improve glycemic control and metabolic parameters while also beneficially affecting energy balance.

### **Data from Preclinical Studies**

Table 1: Effects of Cevoglitazar in Preclinical Models



Parameter	Animal Model	Treatment Group	Dosage	Duration	Key Findings
Food Intake & Body Weight	ob/ob Mice	Cevoglitazar	0.5, 1, or 2 mg/kg	18 days	Acute and sustained, dose-dependent reduction
Plasma Glucose & Insulin	ob/ob Mice	Cevoglitazar	0.5 mg/kg	7 days	Normalization of levels
Plasma Free Fatty Acids & Triglycerides	ob/ob Mice	Cevoglitazar	0.5, 1, or 2 mg/kg	18 days	Dose- dependent reduction
Food Intake & Body Weight	Cynomolgus Monkeys	Cevoglitazar	50 and 500 μg/kg	4 weeks	Dose- dependent reduction
Fasting Plasma Insulin	Cynomolgus Monkeys	Cevoglitazar	50 and 500 μg/kg	4 weeks	Reduction
Hemoglobin A1c	Cynomolgus Monkeys	Cevoglitazar	500 μg/kg	4 weeks	0.4% reduction

# **Experimental Protocols**

Methodology for Preclinical Efficacy Studies in ob/ob Mice

- Animal Model: Leptin-deficient ob/ob mice were used as a model for obesity and insulin resistance.
- Acclimatization: Animals were allowed to acclimatize to the housing conditions for a specified period before the experiment.
- Grouping: Mice were randomly assigned to different treatment groups: vehicle control and Cevoglitazar at doses of 0.5, 1, or 2 mg/kg.



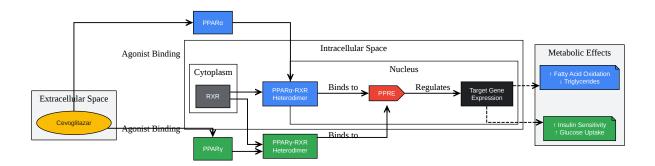




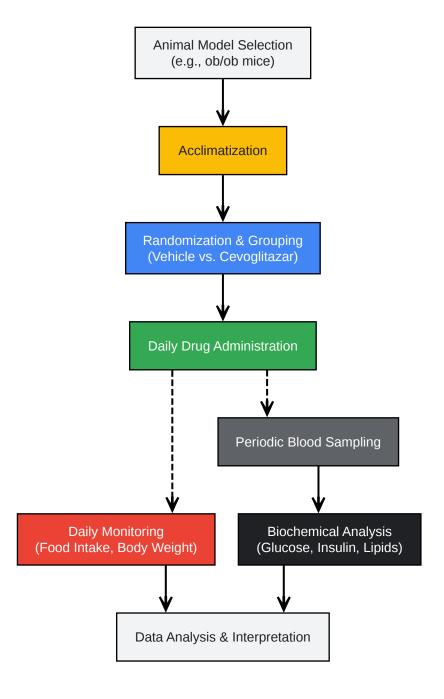
- Drug Administration: Cevoglitazar or vehicle was administered daily for 18 days.
- Monitoring: Food intake and body weight were measured daily.
- Blood Sampling: Blood samples were collected at baseline and at specified time points (e.g., day 7 and day 18) for the analysis of plasma glucose, insulin, free fatty acids, and triglycerides.
- Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.

### **Visualizations**









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